4-Amino-3-propoxybenzonitrile

Catalog No.
S13816765
CAS No.
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-propoxybenzonitrile

Product Name

4-Amino-3-propoxybenzonitrile

IUPAC Name

4-amino-3-propoxybenzonitrile

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h3-4,6H,2,5,12H2,1H3

InChI Key

BRLFOHOYLXZPQO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C#N)N

4-Amino-3-propoxybenzonitrile is a chemical compound characterized by its unique structure, which includes an amino group, a propoxy side chain, and a benzonitrile moiety. Its chemical formula is C10H12N2OC_{10}H_{12}N_2O and it is recognized by its CAS number 675126-27-9. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its functional groups that allow for various

Typical of compounds containing both amine and nitrile functionalities. Common reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents at the aromatic ring.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions, expanding the compound's utility in synthesis.
  • Coupling Reactions: It can undergo coupling reactions with electrophiles, which is particularly useful in the synthesis of more complex organic molecules.

These reactions make 4-Amino-3-propoxybenzonitrile a versatile intermediate in organic synthesis.

The synthesis of 4-Amino-3-propoxybenzonitrile typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available starting materials such as propoxybenzene derivatives.
  • Amination Reaction: An amination reaction can be performed using an appropriate amine source under basic conditions to introduce the amino group.
  • Formation of Nitrile: The nitrile functionality can be introduced via a nucleophilic substitution reaction or by using cyanogen bromide in the presence of suitable bases.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity.

These methods highlight the compound's synthetic accessibility and versatility in laboratory settings.

4-Amino-3-propoxybenzonitrile has potential applications in various fields:

  • Medicinal Chemistry: Its structure suggests possible use as a lead compound for drug development targeting specific biological pathways.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly those required in pharmaceuticals and agrochemicals.
  • Material Science: The compound may be explored for use in developing new materials due to its unique chemical properties.

Interaction studies involving 4-Amino-3-propoxybenzonitrile focus on its binding affinity and activity against specific biological targets. Preliminary data suggest that it may inhibit certain enzymes or receptors critical for cellular functions. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic roles.

Several compounds share structural similarities with 4-Amino-3-propoxybenzonitrile, including:

Compound NameKey Functional GroupDistinction
4-Amino-3-hydroxybenzonitrileHydroxy groupContains a hydroxyl group instead of a propoxy side chain.
4-Amino-3-methoxybenzonitrileMethoxy groupFeatures a methoxy group instead of a propoxy side chain.
4-Amino-2-propylbenzonitrilePropyl groupHas a propyl side chain instead of a propoxy side chain.

The uniqueness of 4-Amino-3-propoxybenzonitrile lies in its combination of the amino group, propoxy side chain, and nitrile functionality, which enhances its reactivity and potential biological activity compared to similar compounds. This distinct combination allows it to serve as a versatile building block in both synthetic chemistry and medicinal applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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